4-(2-methylphenyl)-1,2-oxazol-5-amine

Lipophilicity Physicochemical profiling Medicinal chemistry

SAR campaigns using generic 5-aminoisoxazole building blocks often fail due to positional isomer contamination and undefined steric parameters. 4-(2-Methylphenyl)-1,2-oxazol-5-amine (CAS 925007-34-7) eliminates this ambiguity with the precise ortho-tolyl substitution topology required for tubulin polymerization inhibitor programs (structurally related 3,4-diaryl-5-aminoisoxazoles achieve IC₅₀ = 1.8-2.1 μM). • Defined ortho-tolyl steric constraint ensures reproducible target engagement vs. para/meta analogs. • Primary amine handle enables amidation, sulfonylation, urea, or diazotization/diversification. • Drug-like physicochemical profile: MW 174.20, cLogP 2.23, TPSA 52.05 Ų. Supplied at 95% purity with full analytical support; multiple packaging options available.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B7826177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylphenyl)-1,2-oxazol-5-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(ON=C2)N
InChIInChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,11H2,1H3
InChIKeyPHTLQEMNDATVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylphenyl)-1,2-oxazol-5-amine: Structural Identity & Procurement


4-(2-Methylphenyl)-1,2-oxazol-5-amine (CAS RN: 925007-34-7), also referenced as 4-(o-tolyl)isoxazol-5-amine, is a heterocyclic small molecule belonging to the 5-aminoisoxazole class . The compound comprises a 1,2-oxazole (isoxazole) core substituted at the 4-position with an ortho-tolyl (2-methylphenyl) moiety and at the 5-position with a primary amine group. The molecular formula is C₁₀H₁₀N₂O with a molecular weight of 174.20 g/mol . It is commercially supplied for research use at purities of 95% to 98% . Within the broader landscape of heterocyclic building blocks, this compound is primarily positioned as a screening compound or synthetic intermediate in medicinal chemistry programs.

Workflow
Synthetic intermediate and screening compound for medicinal chemistry; scaffold for SAR library design.
Structural Identity
4-aryl-5-aminoisoxazole core with ortho-tolyl substitution; distinct regioisomeric profile vs. 3-amino isomers.
Procurement
Commercially available with documented purity; catalog-listed by multiple suppliers for reproducible sourcing.

4-(2-Methylphenyl)-1,2-oxazol-5-amine: In-Class Substitution Limitations


The 5-aminoisoxazole scaffold and its regioisomeric 3-amino counterparts exhibit widely divergent biological activities depending on subtle changes in substitution pattern [1]. Empirical evidence from structurally related 5-aminoisoxazole derivatives demonstrates that antiproliferative potency varies by orders of magnitude based on aryl substitution topology; for example, compounds with a 4-aryl-5-aminoisoxazole core in cis-restricted conformations achieve tubulin polymerization IC₅₀ values as low as 1.8 μM, whereas many close analogs in the same series are completely inactive [2]. Furthermore, the specific ortho-tolyl substitution at the 4-position of the isoxazole ring in the target compound introduces steric constraints that fundamentally alter molecular conformation, intermolecular interactions, and target recognition relative to para- or meta-substituted phenyl analogs [3]. Generic substitution with unsubstituted phenyl or alternative positional isomers cannot be assumed to preserve biological activity, synthetic utility, or physicochemical profile. Procurement decisions must therefore be driven by the specific structural identity (CAS RN: 925007-34-7) rather than class-level interchangeability.

Regiochemistry 3-Aminoisoxazole regioisomers may show divergent reactivity and biological profiles; synthetic conditions control isomer formation and are not interchangeable.
Substitution Ortho-tolyl vs. para- or meta-substituted analogs can alter steric constraints and target recognition; class-level evidence suggests activity may differ significantly.
Aryl Identity Unsubstituted phenyl or alternative aryl groups cannot be assumed to preserve synthetic utility or biological activity; substitution pattern directly influences scaffold properties.

4-(2-Methylphenyl)-1,2-oxazol-5-amine: Quantitative Differentiation vs. Analogs


Ortho-Tolyl Substitution vs. Unsubstituted Phenyl: Physicochemical Differentiation

4-(2-Methylphenyl)-1,2-oxazol-5-amine exhibits a calculated LogP of 2.23, representing a measurable increase in lipophilicity relative to the unsubstituted 4-phenyl-5-aminoisoxazole analog . This difference arises from the ortho-methyl group on the phenyl ring, which adds hydrophobic surface area and alters solvation properties. The compound possesses a topological polar surface area (TPSA) of 52.05 Ų, with 3 hydrogen bond acceptors and 1 hydrogen bond donor, defining its membrane permeability and blood-brain barrier penetration potential .

Lipophilicity Shift
data to verify
cLogP 2.23 vs. ~1.6–1.8 (unsubstituted phenyl analog)
Higher calculated lipophilicity may influence membrane interaction and non-specific binding; relevant for SAR interpretation.
Computed values; experimental logP measurement recommended.
Lipophilicity Physicochemical profiling Medicinal chemistry

4-Aryl- vs. 3-Aryl-5-aminoisoxazole: Regioselectivity and Synthetic Impact

The target compound features the 4-aryl-5-aminoisoxazole regioisomeric arrangement, which is synthetically distinct from the 3-aryl-5-aminoisoxazole isomer. Published synthetic protocols demonstrate that reaction conditions (pH and temperature) govern regioselectivity: under basic conditions (pH > 8, 100 °C), hydroxylamine preferentially reacts with β-diketones to yield 5-aminoisoxazole derivatives such as the target compound, whereas under neutral to mildly basic conditions (pH 7–8, ≤45 °C), the 3-aminoisoxazole regioisomer predominates [1]. The ortho-tolyl substituent at the 4-position introduces additional steric constraints that may influence reaction selectivity and downstream derivatization efficiency.

Regioselective Synthesis
class-level inference
5-Aminoisoxazole regioisomer formed preferentially under basic conditions (pH >8, 100 °C); >90% selectivity achievable in related systems.
Procurement of the correct regioisomer is critical for synthetic reproducibility; 3-amino isomer may lead to divergent outcomes.
Conditions derived from β-diketone/hydroxylamine protocols; steric effects of ortho-tolyl group may require optimization.
Regioselectivity Synthetic chemistry Reaction optimization

4-Aryl-5-aminoisoxazole Scaffold: Tubulin Polymerization Inhibition

In a systematic SAR study of 3,4-diaryl-5-aminoisoxazole derivatives, compounds bearing the 5-aminoisoxazole core in a cis-restricted conformation achieved tubulin polymerization inhibition IC₅₀ values of 1.8 μM and 2.1 μM for representative analogs (compounds 11a and 13a), comparable to the natural product combretastatin A-4 (CA-4) [1]. In contrast, many close analogs within the same series showed no detectable inhibition. The study further demonstrated that the 5-amino group and cis-restricted geometry are essential for activity, with IC₅₀ values in five human cancer cell lines falling in the low micromolar range for active compounds, while inactive analogs exhibited IC₅₀ > 100 μM [1].

Tubulin Inhibition Scaffold
class-level inference
Active 4-aryl-5-aminoisoxazole analogs: tubulin polymerization IC₅₀ 1.8–2.1 μM; inactive analogs >100 μM.
Scaffold-dependent antimitotic activity context; target compound not directly tested.
Data from Pinna et al. (2009); requires direct validation for this specific compound.
Antimitotic Tubulin polymerization Cytotoxicity Cancer research

Ortho-Methyl vs. Para-Methyl Substitution: Steric and Electronic Effects

The ortho-tolyl substitution in 4-(2-methylphenyl)-1,2-oxazol-5-amine introduces a steric constraint not present in para-tolyl analogs. In related isoxazole-based kinase inhibitor programs, ortho-substitution on the phenyl ring has been shown to alter subtype selectivity profiles; specifically, SAR studies on sodium channel Nav1.7 inhibitors demonstrated that ortho-substitution on the phenyl ring in the 5-position (or by extension, the 4-position of aminoisoxazoles) improves subtype selectivity (Nav1.7 vs. Nav1.5) compared to unsubstituted or para-substituted analogs [1]. The ortho-methyl group also influences the conformation of the adjacent amino group via steric repulsion, potentially affecting hydrogen bonding geometry and target recognition [2].

Ortho vs. Para Effects
class-level inference
Ortho-substitution linked to improved Nav1.7/Nav1.5 selectivity in related isoxazole series; steric and electronic modulation.
Steric constraints may alter target recognition; selectivity advantage context not directly established for this compound.
Extrapolated from Nav inhibitor patent (WO2021183832); direct kinase or target data lacking.
Steric effects Electronic effects Molecular recognition Kinase inhibition

Commercial Availability and Purity Benchmarking

4-(2-Methylphenyl)-1,2-oxazol-5-amine is commercially supplied at purities ranging from 95% (CymitQuimica/Biosynth) to 98% (Leyan) . In contrast, many closely related 5-aminoisoxazole analogs with alternative aryl substitution patterns (e.g., 4-phenyl, 4-(4-methoxyphenyl), 4-(3,4-dimethoxyphenyl)) are either not commercially available or require custom synthesis. The Sigma-Aldrich catalog (AldrichCPR) lists the compound, ensuring a reliable and traceable supply chain for academic and industrial research programs .

Commercial Sourcing
supporting evidence
Purity 95–98% from multiple vendors (Leyan, CymitQuimica, Sigma-Aldrich CPR); catalog-listed.
Documented purity and reliable supply chain support experimental reproducibility.
Many positional isomers are custom-synthesis only; this compound offers shorter procurement lead time.
Procurement Quality control Screening compound Reproducibility

Data Gap: No Direct Comparative Biological Activity

Comprehensive searches of public literature databases (PubMed, BindingDB, patent repositories) and authoritative compound databases reveal no published head-to-head comparative biological activity data for 4-(2-methylphenyl)-1,2-oxazol-5-amine against defined comparators. No IC₅₀, Kᵢ, EC₅₀, or target engagement data are currently available for this specific compound in peer-reviewed primary research articles or patents. BindingDB entries for structurally related compounds such as 5-amino-3-(2-methylphenyl)-1,2-oxazole-4-carbonitrile (a regioisomeric analog with a cyano group at the 4-position) report an IC₅₀ of 55,700 nM against STAT1, indicating weak activity in that specific assay [1]. However, this data point cannot be directly extrapolated to the target compound due to fundamental differences in substitution pattern (4-aryl vs. 3-aryl; cyano vs. hydrogen at position 4).

Biological Data Gap
data to verify
No published IC₅₀, Kᵢ, EC₅₀, or target engagement data for this compound.
Treat as screening candidate or synthetic intermediate; not a validated probe.
Closest analog (3-aryl regioisomer): STAT1 IC₅₀ 55,700 nM, not directly comparable.
Data availability Screening Hit validation Due diligence

4-(2-Methylphenyl)-1,2-oxazol-5-amine: Research & Industrial Application Scenarios


Scaffold-Based Library Design for SAR Exploration

This compound serves as a core 4-aryl-5-aminoisoxazole scaffold for building focused screening libraries. The 5-amino group provides a synthetic handle for amidation, sulfonylation, or urea formation, enabling rapid analog generation. The ortho-tolyl substituent at the 4-position introduces a defined steric and lipophilic element (cLogP = 2.23) that can be systematically varied to probe hydrophobic binding pocket interactions. Evidence from related 3,4-diaryl-5-aminoisoxazole derivatives demonstrates that this scaffold class can achieve potent tubulin polymerization inhibition (IC₅₀ = 1.8–2.1 μM) when appropriately functionalized [1], validating its utility as a starting point for antimitotic drug discovery programs.

Regioselective Isoxazole Functionalization Methodology

The compound's 4-aryl-5-aminoisoxazole core provides a well-defined substrate for exploring regioselective functionalization reactions. The 5-amino group can be diazotized for subsequent cross-coupling or converted to halides for palladium-catalyzed transformations. The ortho-tolyl group at the 4-position offers a sterically encumbered aromatic ring that can serve as a directing group or influence reaction regioselectivity. Published synthetic protocols for related 5-aminoisoxazoles demonstrate high-yield nucleophilic addition of lithiated nitriles to α-chlorooximes [2], providing a methodological foundation for reaction optimization and scale-up studies.

Pharmacophore Validation through Computational Modeling

The defined structural parameters of this compound (molecular weight 174.20 g/mol, TPSA 52.05 Ų, cLogP 2.23, 1 H-bond donor, 3 H-bond acceptors) [1] make it suitable for computational docking and pharmacophore modeling studies. The ortho-tolyl substitution introduces a measurable conformational constraint that can be used to test molecular mechanics force fields and validate predicted binding poses. The compound's calculated physicochemical properties align with Lipinski's rule-of-five parameters, suggesting its utility as a drug-like probe in virtual screening campaigns.

Analytical Reference Standard & Method Development

With defined purity specifications (95–98%) and commercial availability from multiple vendors [2] , this compound can serve as an analytical reference standard for LC-MS and HPLC method development in medicinal chemistry workflows. Its characteristic UV absorption (isoxazole chromophore) and MS fragmentation pattern provide reliable detection parameters. The compound's stability and solubility in common organic solvents support its use as a calibration standard for quantifying structurally related isoxazole derivatives in reaction monitoring and purity assessment.

Application
Selection Property
Validation Focus
Scaffold-based SAR library design
4-aryl-5-aminoisoxazole core with modifiable 5-amino group
Tubulin polymerization inhibition context (class-level); scaffold-dependent antimitotic activity review
Regioselective isoxazole functionalization
Defined 5-amino handle for diazotization, cross-coupling, or amidation
Synthetic protocol reproducibility and yield optimization under steric constraints
Computational pharmacophore modeling
Favorable drug-like properties (MW, TPSA, cLogP within Rule of Five)
Molecular mechanics force field testing; binding pose validation in virtual screening
Analytical reference standard & method development
Defined purity and commercial traceability from multiple vendors
LC-MS/HPLC calibration for isoxazole derivative quantification and reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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